molecular formula C9H10N2O3S B6258034 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 1225536-57-1

5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6258034
CAS No.: 1225536-57-1
M. Wt: 226.25 g/mol
InChI Key: WIMATIUPYOYOSB-UHFFFAOYSA-N
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Description

5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by a benzene ring fused to a thiadiazine ring, which contains sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or diols .

Mechanism of Action

The mechanism of action of 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

1225536-57-1

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

5-ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C9H10N2O3S/c1-2-6-4-3-5-7-8(6)10-9(12)11-15(7,13)14/h3-5H,2H2,1H3,(H2,10,11,12)

InChI Key

WIMATIUPYOYOSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)S(=O)(=O)NC(=O)N2

Purity

95

Origin of Product

United States

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